5-Methanesulfonyl-octahydropyrrolo[3,4-b]pyrrole
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Overview
Description
5-Methanesulfonyl-octahydropyrrolo[3,4-b]pyrrole is a nitrogen-containing heterocyclic compound This compound is characterized by its unique structure, which includes a pyrrole ring fused with a pyrrolidine ring and a methanesulfonyl group attached to the nitrogen atom
Preparation Methods
The synthesis of 5-Methanesulfonyl-octahydropyrrolo[3,4-b]pyrrole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of N-protected amino acid hydrazides and amino acid derivatives can lead to the formation of the desired compound . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
5-Methanesulfonyl-octahydropyrrolo[3,4-b]pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Addition: The compound can participate in addition reactions with electrophiles or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Methanesulfonyl-octahydropyrrolo[3,4-b]pyrrole has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It could be explored for its potential therapeutic properties, such as antimicrobial, anti-inflammatory, or anticancer activities.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Methanesulfonyl-octahydropyrrolo[3,4-b]pyrrole involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can lead to the modulation of enzyme activities or the inhibition of specific biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
5-Methanesulfonyl-octahydropyrrolo[3,4-b]pyrrole can be compared with other similar nitrogen-containing heterocyclic compounds, such as:
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring fused with another nitrogen-containing ring and exhibit various biological activities.
Octahydropyrrolo[3,4-c]pyrroles: These compounds have a similar core structure but differ in the position and nature of substituents.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methanesulfonyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-methylsulfonyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2S/c1-12(10,11)9-4-6-2-3-8-7(6)5-9/h6-8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZHTHMVWASTSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC2CCNC2C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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